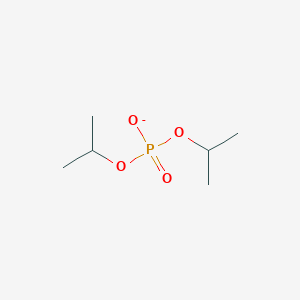

Diisopropyl phosphate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C6H14O4P- |

|---|---|

Molecular Weight |

181.15 g/mol |

IUPAC Name |

dipropan-2-yl phosphate |

InChI |

InChI=1S/C6H15O4P/c1-5(2)9-11(7,8)10-6(3)4/h5-6H,1-4H3,(H,7,8)/p-1 |

InChI Key |

WZPMZMCZAGFKOC-UHFFFAOYSA-M |

SMILES |

CC(C)OP(=O)([O-])OC(C)C |

Canonical SMILES |

CC(C)OP(=O)([O-])OC(C)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Diisopropyl Phosphate and Its Analogues

Primary Synthesis Pathways for Diisopropyl Phosphate (B84403) and Related Esters

The synthesis of diisopropyl phosphate and similar esters primarily involves phosphorylation and esterification reactions. These methods have been refined over time, and novel approaches continue to be developed to improve efficiency and yield.

Phosphorylation and Esterification Reactions

The traditional and most direct method for preparing this compound involves the reaction of phosphorus trichloride (B1173362) with isopropanol (B130326). chemicalbook.com This esterification reaction is typically carried out by continuously feeding isopropanol and phosphorus trichloride into a reactor. chemicalbook.com The reaction is vigorous and produces hydrogen chloride gas, which is removed under vacuum. chemicalbook.com The crude ester is then purified. chemicalbook.com

Another common approach is the phosphorylation of alcohols. This can be achieved using various phosphorylating agents. For instance, the reaction of an alcohol with a phosphonochloridate, which can be prepared from the corresponding phosphonate (B1237965), is a reliable method. nih.gov

The table below summarizes a common industrial synthesis of diisopropyl phosphite (B83602), a precursor to this compound.

| Reactants | Conditions | Product | Yield |

| Isopropanol, Phosphorus Trichloride | Continuous feed, vacuum removal of HCl | Crude Diisopropyl Phosphite | 95-98% |

This table illustrates a high-yield industrial synthesis of diisopropyl phosphite.

Novel Approaches in this compound Synthesis

Recent advancements in synthetic methodologies have introduced more efficient and environmentally friendly ways to produce this compound and its analogues. Microwave-assisted synthesis, for example, has been employed in the Michaelis-Arbuzov reaction to create haloalkylphosphonates with precise temperature control. google.com This method is noted for being faster, cheaper, and more effective than traditional heating methods. google.com

Another innovative approach involves the use of phosphonylaminium salts for the synthesis of mixed n-alkylphosphonate diesters and amino acid-derived n-alkylphosphonamidates. mdpi.com This method avoids common issues such as the need for deprotonation of the nucleophile or complex reagents. mdpi.com

A "green" synthesis method for N-diisopropyl phosphoryl amino acids has also been reported. This process involves the slow addition of sodium hypochlorite (B82951) to a solution of an amino acid and diisopropylphosphite in water, which proceeds in high yield and without racemization. researchgate.net

Derivatization and Structural Modification Strategies

The ability to derivatize and modify the structure of this compound is key to creating a wide range of analogues with specific properties. These strategies include the synthesis of phosphonate analogues and the incorporation of the phosphate moiety into more complex molecules.

Synthesis of Phosphonate Analogues

Phosphonate analogues of this compound are of significant interest, particularly in medicinal chemistry. The synthesis of these analogues often starts from diisopropyl phosphite. For example, diisopropyl tosyloxymethanephosphonate can be prepared by treating diisopropyl phosphite with paraformaldehyde and triethylamine, followed by tosylation. nih.gov This intermediate is then used to introduce a phosphonomethyl ether group into other molecules. nih.gov

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of alkylphosphonates, reacting trialkyl phosphites with haloalkanes. google.com Microwave heating has been shown to enhance the reactivity of starting materials in this reaction. google.com A palladium(0)-catalyzed cross-coupling reaction between benzyl (B1604629) halides and H-phosphonate diesters provides another efficient route to benzylphosphonate diesters. organic-chemistry.org

The following table highlights different catalytic systems used in the synthesis of phosphonate analogues.

| Reaction Type | Catalyst System | Product Type |

| Deprotonative Cross-Coupling | Pd(OAc)2/CataCXium A | Diarylmethyl phosphonates |

| Addition to Boronic Acids | Cu2O/1,10-phenanthroline (B135089) | Aryl phosphonates |

| Cross-Coupling with Benzyl Halides | Pd(OAc)2/Xantphos | Benzylphosphonate diesters |

This table showcases various catalytic systems for synthesizing different phosphonate analogues.

Incorporation into Complex Molecular Architectures

The this compound group can be incorporated into a variety of complex molecular structures, including peptides and potential drug candidates. For instance, novel phosphate derivatives can act as scaffolds for the solid-phase synthesis of phosphoserine-based peptides. cam.ac.uk This involves preparing phosphoserine analogues that can be loaded onto a solid support for subsequent peptide synthesis using standard techniques. cam.ac.uk

In the field of drug delivery, phosphonate prodrugs are designed to improve the cellular uptake of active compounds. The synthesis of bis(amidates) of phosphonates can be achieved from diisopropyl esters, which are first deprotected and then condensed with an appropriate amino acid ester. nih.gov

Furthermore, the incorporation of molecular photoswitches, such as azobenzene, into the phosphate backbone of DNA oligomers allows for the photocontrol of biological systems. acs.org This demonstrates the versatility of phosphate chemistry in creating functional biomolecules. The ability to merge biological production of complex molecules with synthetic chemistry opens up new avenues for creating novel fluorinated polyketides by incorporating fluorine-selective trans-AT enzymes. nih.gov

Stereochemical Aspects in this compound Synthesis

Stereochemistry plays a critical role in the synthesis and function of chiral phosphorus compounds. The development of methods for the catalytic, stereocontrolled synthesis of P-stereogenic centers is a significant challenge in organic chemistry. nih.gov

One approach to creating chiral phosphorus centers is through the Atherton–Todd reaction, which involves the dehydrogenative coupling of nonracemic H-phosphinates. nih.gov This reaction generally proceeds with the transfer of stereochemistry to the product. nih.gov Another strategy utilizes a racemic phosphorus center coupled with a chiral auxiliary or promoter to achieve high stereoselectivity. nih.gov

The stereochemical outcome of substitution reactions at the phosphorus atom can proceed through either a dissociative SN1-type mechanism, which may lead to racemization, or an associative two-step mechanism that can result in inversion or retention of configuration. mdpi.com The study of the stereochemistry of these reactions is often carried out using isotopically labeled phosphates. mdpi.com The crystal and molecular structure of related compounds, such as bismuth(III) O,O'-diisopropylphosphorodithioate, provide valuable insights into the stereochemical arrangement around the phosphorus atom. acs.org

Advanced Analytical and Spectroscopic Characterization of Diisopropyl Phosphate

Chromatographic and Mass Spectrometric Techniques

Chromatographic methods coupled with mass spectrometry provide the high sensitivity and specificity required for the analysis of diisopropyl phosphate (B84403), often in complex biological or environmental matrices.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the confirmation of volatile and semi-volatile compounds. For polar analytes like diisopropyl phosphate, derivatization is typically required to increase volatility for GC analysis. bham.ac.uk A common approach involves phase-transfer-catalyzed pentafluorobenzylation, which converts the polar phosphate into a more volatile derivative suitable for gas chromatography. bham.ac.uk

GC-MS analysis is frequently used to assess the purity of related compounds like DFP and to identify DIPP as its major degradation product. tno.nlresearchgate.net The analysis can be performed using different ionization modes. Electron impact ionization (EI) provides characteristic fragmentation patterns useful for structural identification, while negative-ion chemical ionization (NICI) can be employed to enhance sensitivity for trace-level detection. bham.ac.uk For quantitative analysis, selected ion monitoring (SIM) is used, where the mass spectrometer is set to detect specific ions characteristic of the target analyte, thereby increasing sensitivity and reducing matrix interference. bham.ac.uk For instance, in the analysis of related alkylmethylphosphonic acids with di-n-propyl phosphate as an internal standard, a characteristic ion at m/z 278 was monitored for the derivatized standard. bham.ac.uk

Table 1: Typical GC-MS Parameters for Organophosphate Analysis

| Parameter | Description | Source |

|---|---|---|

| Derivatization | Phase-transfer-catalyzed pentafluorobenzylation | bham.ac.uk |

| Carrier Gas | Helium | bham.ac.uk |

| Ionization Modes | Electron Impact (EI), Negative-Ion Chemical Ionization (NICI) | bham.ac.uk |

| Detection Mode | Full-Scan or Selected Ion Monitoring (SIM) | bham.ac.uk |

| Application | Purity assessment, identification of degradation products, quantification in biofluids. | tno.nlbham.ac.uk |

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing non-volatile and thermally labile compounds like this compound without the need for derivatization. bham.ac.uk This methodology is widely used to monitor the formation of DIPP from the hydrolysis of ester-containing drugs or inhibitors in biological matrices. researchgate.net

Several LC-MS/MS methods have been developed for the detection of DFP hydrolytic products, including DIPP. researchgate.netmasatech.eu These methods often utilize electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) sources. researchgate.netmasatech.eu The separation can be achieved on various column types, including HILIC (Hydrophilic Interaction Liquid Chromatography) columns, which are well-suited for retaining and separating polar compounds. researchgate.net The use of tandem mass spectrometry, with techniques like selected reaction monitoring (SRM), allows for highly selective and sensitive quantification of DIPP, even in the presence of significant matrix interference. researchgate.net For instance, researchers have developed LC-MS/MS methods to monitor DIPP and other hydrolytic products to evaluate their potential matrix effects in bioanalysis. researchgate.net

Table 2: HPLC Methodologies for this compound Analysis

| Parameter | Technique | Source |

|---|---|---|

| Technique | High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) | masatech.eu |

| Ionization | Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI) | researchgate.netmasatech.eu |

| Detection | Selected Reaction Monitoring (SRM), Product Ion Scan, Neutral Loss Scan | researchgate.net |

| Application | Quantification in biological matrices, monitoring of hydrolysis reactions. | researchgate.net |

Ion Mobility Spectrometry (IMS) for Trace Analysis

Ion Mobility Spectrometry (IMS) is a rapid, gas-phase analytical technique that separates ions based on their size, shape, and charge as they drift through a buffer gas under the influence of an electric field. researchgate.netscielo.org.co It is recognized for its high sensitivity, real-time monitoring capabilities, and utility in detecting trace levels of chemical warfare agents and their degradation products. masatech.euresearchgate.net

IMS is particularly valuable for the trace analysis of organophosphorus compounds. researchgate.net While direct analysis of DIPP by IMS is not extensively detailed, the technique is used to analyze the hydrolysis products of DFP, of which DIPP is a primary component. researchgate.netresearchgate.net The ability of IMS to separate structurally similar compounds makes it suitable for resolving metabolites like mono- and di-isopropyl phosphate. For enhanced specificity, IMS is often coupled with mass spectrometry (IMS-MS), a hybrid technique that provides an additional dimension of separation and allows for m/z analysis of ion mobility peaks, confirming the identity of trace analytes. bham.ac.ukscielo.org.co This approach is a powerful tool for forensic analysis and verification of exposure to organophosphorus agents. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of molecules. For this compound, a combination of ³¹P, ¹H, and ¹³C NMR provides a complete picture of its chemical structure and is used to monitor its formation in chemical reactions.

³¹P NMR Spectroscopic Probes for Structural Elucidation and Reaction Monitoring

Phosphorus-31 NMR (³¹P NMR) is exceptionally useful for analyzing organophosphorus compounds because the ³¹P nucleus is 100% naturally abundant and offers a wide chemical shift range, making it a highly sensitive and direct probe. nih.gov This technique is routinely used to monitor the purity of DFP and to track its degradation via hydrolysis to this compound. tno.nl The appearance and growth of a new signal in the ³¹P NMR spectrum corresponding to DIPP provides a clear and quantitative measure of the hydrolysis process. tno.nl

The chemical shift in ³¹P NMR is highly sensitive to the electronic environment of the phosphorus atom, making it a powerful tool for structural elucidation and for monitoring reactions. researchgate.netnih.gov For example, the enzymatic hydrolysis of O,O-diisopropyl-p-nitrophenyl phosphate to O,O-diisopropyl phosphate can be followed by observing the change in the ³¹P NMR spectrum. nih.gov In one study, a compound containing a this compound moiety exhibited a ³¹P NMR signal at a chemical shift of 4.66 ppm. nih.gov

Table 3: Application of ³¹P NMR in this compound Analysis

| Application | Details | Source |

|---|---|---|

| Purity & Degradation Monitoring | Used to monitor the purity of DFP and its hydrolysis to DIPP. | tno.nl |

| Reaction Monitoring | Tracks the formation of DIPP from precursors in enzymatic or chemical reactions. | nih.gov |

| Structural Elucidation | The chemical shift provides key information about the phosphorus environment. | researchgate.netnih.gov |

¹H and ¹³C NMR Applications in this compound Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide complementary information essential for the complete structural confirmation of this compound. tno.nl These techniques are used alongside ³¹P NMR to verify the structure of DIPP and its derivatives formed in various reactions. researchgate.net

In the ¹H NMR spectrum of this compound, the isopropyl groups give rise to two characteristic signals: a doublet for the six methyl protons (CH₃) resulting from coupling to the adjacent methine proton, and a multiplet (typically a septet or doublet of septets due to additional coupling with phosphorus) for the single methine proton (CH). The ¹³C NMR spectrum shows two distinct signals for the methyl and methine carbons of the isopropyl groups. nih.gov High-resolution NMR spectrometers are used to obtain detailed spectra, with chemical shifts typically referenced to tetramethylsilane (B1202638) (TMS). researchgate.net

Table 4: Expected NMR Signals for the Isopropyl Moiety in this compound

| Nucleus | Group | Expected Signal | Coupling | Source |

|---|---|---|---|---|

| ¹H NMR | Methyl (CH₃)₂ | Doublet | J(H,H) | nih.gov |

| Methine (CH) | Multiplet | J(H,H), J(P,H) | nih.gov | |

| ¹³C NMR | Methyl (CH₃)₂ | Single Peak | nih.gov |

Vibrational and Electronic Spectroscopy of this compound

The spectroscopic analysis of this compound and related organophosphorus compounds provides critical insights into their molecular structure, bonding, and reactivity. Vibrational and electronic spectroscopy techniques are fundamental tools for the characterization and quantification of these compounds.

Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups and elucidating the molecular structure of organophosphorus compounds like this compound. These techniques probe the quantized vibrational energy states of a molecule. IR spectroscopy measures the absorption of infrared radiation that excites molecular vibrations resulting in a net change in the dipole moment. Conversely, Raman spectroscopy measures the inelastic scattering of monochromatic light, which is sensitive to vibrations that cause a change in the polarizability of the molecule. Together, they provide complementary information about molecular structure. aip.orgaip.org

For organophosphorus compounds, specific vibrational modes associated with the phosphate group are of particular interest. The phosphoryl (P=O) stretching vibration is one of the most characteristic and intense bands in the IR spectrum, typically appearing in the region of 1300-1200 cm⁻¹. The exact frequency is sensitive to the electronic effects of the substituent groups attached to the phosphorus atom. The P-O-C stretching vibrations are also prominent, usually observed as strong, broad bands in the 1050-950 cm⁻¹ region. The C-H bending and stretching vibrations of the isopropyl groups will also be present in the spectra. nih.govjmaterenvironsci.com

Table 1: Predicted Characteristic Vibrational Frequencies for this compound This table is generated based on typical frequency ranges for organophosphorus compounds.

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Technique(s) |

| P=O Stretch | 1250 - 1300 | IR (Strong), Raman (Weak) |

| P-O-C Antisymmetric Stretch | 1000 - 1050 | IR (Strong), Raman |

| P-O-C Symmetric Stretch | 750 - 850 | IR, Raman (Strong) |

| C-O Stretch | 1100 - 1180 | IR, Raman |

| C-H Stretch (isopropyl) | 2850 - 3000 | IR, Raman |

| C-H Bend (isopropyl) | 1370 - 1470 | IR, Raman |

UV-Vis Spectroscopic Approaches for Hydrolysis Monitoring

UV-Vis spectroscopy is a valuable technique for monitoring chemical reactions, including the hydrolysis of organophosphates. While this compound itself does not have strong chromophores that absorb in the typical UV-Vis range, its hydrolysis can be monitored indirectly. This approach involves using a chemical system where a product of the hydrolysis reaction interacts with an indicator dye or sensor molecule, leading to a measurable change in the UV-Vis spectrum. nih.govnih.gov

A notable application of this principle is in the detection of diisopropyl fluorophosphate (B79755) (DFP), a close structural analog of this compound. nih.govnih.gov The hydrolysis of DFP, often catalyzed by an enzyme like organophosphate hydrolase (OPH), produces fluoride (B91410) ions. nih.govnih.gov An optical sensing system can be designed using a polymeric film containing a fluoride-sensitive aluminum(III) octaethylporphyrin (Al[OEP]) and a pH-sensitive chromoionophore (ETH 7075). nih.govnih.gov

As fluoride ions are produced during hydrolysis, they are extracted into the film, causing a simultaneous co-extraction of protons to maintain charge neutrality. This change in the film's internal pH leads to the deprotonation of the chromoionophore, resulting in a distinct color change and a corresponding shift in its absorbance spectrum, which can be quantified using a UV-Vis spectrophotometer. nih.gov The absorbance peak corresponding to the deprotonated form of the chromoionophore appears around 538 nm. nih.gov This method allows for the sensitive quantification of the original organophosphate concentration, with detection limits reported as low as 0.1 µM for DFP. nih.govnih.gov

Table 2: UV-Vis Spectroscopic System for Monitoring Organophosphate Hydrolysis Based on the system developed for Diisopropyl Fluorophosphate (DFP). nih.govnih.gov

| Component | Function | Spectroscopic Role |

| Organophosphate Hydrolase (OPH) | Enzyme | Catalyzes the hydrolysis of the organophosphate. |

| PVC Polymeric Film | Matrix | Hosts the sensing components. |

| Aluminum(III) octaethylporphyrin (Al[OEP]) | Ionophore | Selectively binds fluoride ions (hydrolysis product). |

| Chromoionophore (ETH 7075) | Indicator | Undergoes a color change due to pH shift from proton co-extraction. |

| UV-Vis Spectrophotometer | Detector | Measures the change in absorbance of the chromoionophore. |

Emerging Spectroscopic Techniques for this compound Analysis

The need for rapid, sensitive, and field-deployable methods for the detection of organophosphates has driven the development of emerging analytical techniques. rsc.orgmdpi.com While classical methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) coupled with mass spectrometry are powerful, newer spectroscopic approaches offer advantages in speed and portability. pnrjournal.comresearchgate.net

Fluorescence-Based Sensors: One promising area is the development of fluorescence sensors. rsc.orgresearchgate.net These sensors often rely on the principle of fluorescence quenching or enhancement upon interaction with the target analyte or its hydrolysis products. For example, a system might use fluorescent nanoparticles whose emission is modulated by the enzymatic activity of acetylcholinesterase (AChE). The inhibition of AChE by an organophosphate would prevent the breakdown of a substrate, halting the fluorescence change and thus signaling the presence of the inhibitor. researchgate.net

Advanced Infrared Spectroscopy: Innovations in infrared spectroscopy, such as the use of External Cavity Quantum Cascade Lasers (ECQCLs), are enabling rapid and high-resolution monitoring of organophosphates. arxiv.org These laser-based systems can scan specific spectral regions very quickly (hundreds of Hz), allowing for real-time tracking of the decomposition of organophosphate simulants like Diisopropyl Methyl Phosphonate (B1237965) (DIMP). arxiv.org This is a significant improvement over traditional FTIR techniques for monitoring fast phenomena. arxiv.org

Coupled Spectroscopic and Separation Techniques: The combination of separation science with advanced spectroscopic detection continues to evolve. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous determination of multiple traditional and emerging organophosphate esters. nih.gov While mass spectrometry is not optical spectroscopy, it is a core spectroscopic method for determining mass-to-charge ratios and is central to modern analytical chemistry for these compounds. pnrjournal.comnih.gov Similarly, paper spray mass spectrometry is an ambient ionization technique that allows for the direct and rapid analysis of samples with minimal preparation. nih.gov

These emerging techniques represent the forefront of analytical capabilities for detecting and quantifying this compound and related compounds, offering enhanced sensitivity, specificity, and speed over conventional methods. rsc.orgmdpi.com

Computational and Theoretical Investigations of Diisopropyl Phosphate

Quantum Chemical Calculations and Molecular Orbital Theory

Quantum chemical calculations offer profound insights into the electronic structure and reactivity of DIPP at the subatomic level. These methods are grounded in the fundamental principles of quantum mechanics to model molecular behavior.

Ab initio and Density Functional Theory (DFT) are powerful computational methods used to investigate the electronic structure of molecules from first principles, without reliance on empirical parameters. researchgate.netrsc.org Ab initio molecular orbital calculations have been employed to study the reaction pathways and energy barriers for the hydrolysis of various phosphotriesters, including diisopropyl phosphorofluoridate (DFP), a close structural analog of DIPP. rsc.org These studies are crucial as they provide a foundational understanding of the reactivity of such compounds. rsc.org

Studies comparing different computational methods and basis sets have been conducted to identify the most accurate and efficient approaches for phosphoryl compounds. researchgate.net The choice of method is critical, as the polarizability of the phosphorus atom and the high charge of phosphate (B84403) groups necessitate high levels of theory and large basis sets for reliable results. rsc.org For example, methods like the Complete Basis Set (CBS-QB3) have been shown to provide satisfactory performance in deriving thermokinetic parameters for organophosphorus compounds. researchgate.net

Table 1: Computational Methods and Basis Sets Used in Studies of Phosphoryl Compounds

| Study Type | Computational Method | Basis Set(s) | Application | Reference |

|---|---|---|---|---|

| Reaction Pathways | Ab initio Molecular Orbital | Not Specified | Hydrolysis of DFP and related compounds | rsc.org |

| Decomposition Dynamics | DFT (PBE with Grimme's D3) | TZV2P, DZVP | Adsorption and decomposition on alumina (B75360) surfaces | acs.org |

| Electronic Structure | Hartree-Fock, DFT (B3LYP), MP2 | Various | Structure, dipole moment, polarizability | researchgate.net |

| Hydrolysis Mechanism | QM/MM (DFT - BP86) | Ahlrichs split-valence with polarization and diffuse functions | Enzymatic hydrolysis of DFP | acs.orgnih.gov |

| Reactivity Prediction | DFT (B3LYP) | RHF/6-311G(d, p) | Geometric optimization and charge calculation | chemprob.org |

Computational chemistry is instrumental in mapping the detailed mechanisms of chemical reactions involving DIPP and its analogs, particularly their hydrolysis. The hydrolysis of these compounds can proceed through different pathways, often involving a pentavalent intermediate. mdpi.com

Quantum mechanical/molecular mechanical (QM/MM) umbrella sampling simulations have been used to investigate the enzymatic hydrolysis of diisopropylfluorophosphate (DFP) by enzymes like diisopropyl fluorophosphatase (DFPase). acs.orgnih.gov These studies reveal the step-by-step mechanism, including the nucleophilic attack on the phosphorus center, the formation of a transient pentavalent intermediate, and the subsequent dissociation of the leaving group to form a phosphoenzyme intermediate. acs.orgnih.gov The product of this hydrolysis is diisopropyl phosphate. nih.gov

Ab initio molecular dynamics (AIMD) simulations have also been used to explore the decomposition of DIPP simulants on surfaces like alumina. acs.org These simulations can predict the initial steps of decomposition, such as the cleavage of C–O or P–F bonds, and identify the resulting fragments. acs.org For instance, AIMD simulations predicted that C–O bond cleavage is the initial decomposition step for diisopropyl methylphosphonate (B1257008) (DIMP) on a pristine alumina surface. acs.org

Table 2: Calculated Energy Barriers for Reactions of DFP

| Reaction | System | Computational Method | Calculated Energy Barrier (kcal/mol) | Reference |

|---|---|---|---|---|

| Hydrolysis | DFPase Enzyme | QM/MM Umbrella Sampling | 14.2 | acs.orgnih.gov |

| P-F bond breaking | PON1W-DFP model | B3LYP | 8.7 | mdpi.com |

Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure

Molecular Dynamics Simulations and Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to observe the movement and interactions of atoms and molecules over time. This is particularly useful for understanding the behavior of DIPP in different environments.

MD simulations have been used to model the solvation and diffusion of organophosphorus compounds, including DFP, in aqueous solutions. nih.gov These simulations show that such compounds exhibit complex molecular-scale structures and dynamics due to the competing interactions between their hydrophobic (isopropyl groups) and hydrophilic (phosphate group) parts. nih.gov The mixing of these agents with water has been shown to be exothermic with a negative excess mixing volume, indicating strong hydrophilic solvation. nih.gov

The interaction of DIPP and its surrogates with surfaces is another critical area studied by MD. acs.org Classical and ab initio MD simulations have investigated the adsorption and decomposition of these compounds on materials like alumina (γ-Al₂O₃). researchgate.netacs.org These studies reveal that the primary interaction often occurs through the phosphoryl (P=O) group bonding to the surface. acs.org QM/MM-based MD simulations have also been used to characterize the binding of organic phosphates to mineral surfaces like diaspore (B1175340) (α-AlOOH), providing detailed information on the mechanisms and strength of these binding processes. frontiersin.org

The flexible nature of the isopropyl groups in DIPP means the molecule can adopt various conformations. Computational methods are used to explore these conformational landscapes and their corresponding energetic profiles. For example, a computational analysis of 1,2-bis(2,6-diisopropylphenyl)diphosphane, a related compound, used DFT (B3LYP) to analyze the energetics of rotation around the P-P bond, showing that multiple conformers are likely to be populated. ulethbridge.ca

For sarin (B92409), which also contains an isopropyl group, ab initio studies have identified different rotational conformations defined by the P-O-C-H torsional angle. osti.gov These studies reveal a rich landscape of structures and energies, with distinct conformations having different relative energies. osti.gov Similar conformational flexibility exists for DIPP, influencing its interactions with other molecules and surfaces. The analysis of conformational distributions, often in terms of staggered rotamers like gauche(+), trans, and gauche(-), is a key part of understanding the behavior of such molecules in solution. tue.nl

Simulations of this compound in Solution and Interfacial Environments

Structure-Activity Relationship Modeling

Structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) studies aim to link the chemical structure of a molecule to its biological activity or chemical reactivity. ethernet.edu.etrsc.org While direct SAR studies specifically on DIPP are not extensively documented in the provided context, the principles are widely applied to related organophosphorus compounds.

These models often use computational methods to derive molecular descriptors that quantify various aspects of a molecule's structure, such as its electronic properties, size, and hydrophobicity. ethernet.edu.et For organophosphates, key interactions often involve the phosphate group. ethernet.edu.et For example, in the context of enzyme inhibition, SAR studies have explored how modifications to the phosphate ester groups affect activity. nih.gov The development of novel inhibitors for enzymes like factor D, a serine protease, has been guided by insights from the structure of the enzyme covalently bonded to diisopropyl fluorophosphate (B79755), highlighting differences in the active site that can be exploited. rcsb.org

Computational techniques like frontier molecular orbital (FMO) theory have been used to explain the reactivity of transition metal complexes in degrading DFP. scilit.com The nucleophilicity of the oxygen atom in water molecules coordinated to the metal center, as calculated by FMO theory, was found to correlate well with the observed reaction kinetics, providing a predictive tool for designing new catalysts. scilit.com These approaches demonstrate how computational modeling can be used to establish relationships between molecular structure and reactivity, guiding the design of new molecules with desired properties. rsc.orgscilit.com

Chemical Reactivity, Degradation Mechanisms, and Kinetics of Diisopropyl Phosphate

Hydrolytic Pathways and Kinetic Studies

The hydrolysis of diisopropyl phosphate (B84403) is a primary degradation route, proceeding through both non-enzymatic and enzymatic pathways. The rate and mechanism of this process are significantly affected by factors such as pH and the composition of the solvent.

Non-Enzymatic Hydrolysis Mechanisms

Non-enzymatic hydrolysis of diisopropyl phosphate involves the cleavage of the phosphorus-ester bond by water. This reaction can be influenced by the presence of catalysts. For instance, the hydrolysis of diisopropyl fluorophosphate (B79755), a related compound, to this compound is accelerated under alkaline conditions. A kinetic study on the hydrolysis of diisopropyl fluorophosphate in neutral and acidic aqueous solutions revealed the reaction to be autocatalytic and catalyzed by hydrogen ions. nih.gov The initial rate of this hydrolysis was found to be 0.6% per hour and was independent of the initial concentration of diisopropyl fluorophosphate, yielding this compound and hydrofluoric acid. nih.gov Furthermore, cupric ions have been shown to be highly effective in catalyzing this hydrolysis. nih.gov

In the context of its precursor, diisopropylfluorophosphate (DFP), hydrolysis is the main degradation mechanism, initially following first- or second-order kinetics. nih.govwiley.com However, the production of hydrofluoric acid (HF) can lead to an autocatalytic cycle, especially in glass containers, where HF reacts with silica (B1680970) to produce water, which in turn accelerates further hydrolysis. nih.govwiley.com This process results in the formation of this compound as the major degradation product. nih.govwiley.comresearchgate.net

Influence of pH and Solvent Effects on Hydrolysis Kinetics

The kinetics of this compound hydrolysis are markedly dependent on pH. Studies on the enzymatic hydrolysis of related compounds by phosphotriesterase have shown optimal activity at specific pH ranges. For example, the hydrolysis of diisopropyl fluorophosphate by phosphotriesterase from Pseudomonas diminuta was analyzed at pH 7.0. In another study, the optimal enzyme activity for diisopropyl fluorophosphate hydrolysis was observed at a pH of 8.0 or higher. nih.gov

The solvent system also plays a critical role. While some enzymes maintain their activity across a range of buffer concentrations and ionic strengths, the choice of solvent can impact reaction rates. For instance, the use of certain organic solvents in sample preparation for hydrolysis studies has been shown to unfavorably influence the initial rate of enzymatic hydrolysis. scispace.com

Thermal Decomposition and Pyrolysis Pathways

High temperatures induce the decomposition of this compound and related compounds through complex pyrolysis pathways, leading to the formation of various smaller molecules.

High-Temperature Degradation Studies

Studies on the thermal decomposition of diisopropyl methylphosphonate (B1257008) (DIMP), a compound structurally similar to this compound, provide insights into high-temperature degradation behavior. The decomposition of DIMP has been observed at temperatures ranging from 500 °C to 1200 °C. researchgate.net The rate of decomposition is dependent on the heating rate, with different pathways becoming dominant under varying conditions. researchgate.net For instance, at a heating rate of approximately 18,000 °C/s, one particular decomposition pathway is favored. researchgate.net The decomposition of DIMP on surfaces like alumina (B75360) has also been investigated, showing that the surface can adsorb and facilitate the breakdown of the molecule at elevated temperatures. arxiv.org

Formation of Decomposition Products

The thermal decomposition of this compound and its surrogates yields a range of products. During the pyrolysis of DIMP, observed decomposition products include propene, isopropyl methylphosphonate (IMP), and methylphosphonic acid (MPA). researchgate.net In the early phases of the reaction, 2-propanol has also been identified. researchgate.net When heated in the presence of air or an oxygen-rich environment, carbon monoxide (CO) and carbon dioxide (CO2) are also formed. researchgate.netfishersci.com The thermal decomposition of diisopropyl fluorophosphate can lead to the release of irritating gases and vapors, including carbon monoxide, carbon dioxide, oxides of phosphorus, and gaseous hydrogen fluoride (B91410) (HF). fishersci.com

Table 1: Observed Decomposition Products of Diisopropyl Methylphosphonate (DIMP) Pyrolysis

| Product | Chemical Formula |

| Propene | C₃H₆ |

| Isopropyl methylphosphonate (IMP) | C₄H₁₁O₃P |

| Methylphosphonic acid (MPA) | CH₅O₃P |

| 2-Propanol | C₃H₈O |

| Carbon monoxide | CO |

| Carbon dioxide | CO₂ |

Photochemical Degradation Mechanisms

Photochemical processes can also contribute to the degradation of this compound, particularly in the presence of photocatalysts. Studies on the photocatalytic degradation of DIMP and diisopropyl fluorophosphate (DFP) on titanium dioxide (TiO₂) nanoparticles have shown that these compounds can be broken down under simulated solar light. researchgate.net The initial photodegradation rate for DFP was found to be faster than that of DIMP under both dry and wet conditions. researchgate.net The presence of water on the TiO₂ surface can influence the degradation process by affecting the formation of strongly bonded surface intermediates. researchgate.net

Oxidative and Reductive Transformation Pathways

The transformation of this compound and related organophosphorus compounds can proceed through both oxidative and reductive pathways, often mediated by photocatalysis, chemical reagents, or biological processes. These pathways are critical in determining the environmental fate and persistence of the compound.

Oxidative Pathways: Oxidative degradation is a significant transformation route for organophosphates. Studies on analogous compounds reveal that oxidation can target different parts of the molecule. For instance, the oxidation of the phosphorus center is a documented transformation pathway for many organophosphorus compounds (OPCs). nih.gov This process can increase the electrophilicity of the phosphorus atom, which may alter the compound's reactivity and toxicity. nih.govacs.org

Photocatalytic oxidation represents a key abiotic degradation mechanism. Research on the photocatalytic degradation of diisopropyl fluorophosphate (DFP), a closely related compound, over titanium dioxide (TiO₂) nanoparticles shows that the process involves the formation of several intermediate products. researchgate.net Under simulated solar light, the primary degradation products are surface-bound species, including formate-carboxylate-carbonate (R-COO⁻) and phosphate (R-POO⁻) moieties. researchgate.net Specifically, intermediates such as η1-coordinated acetone, μ-formate, bicarbonate, and bidentate phosphate species have been detected. researchgate.net The initial step often involves the hydrolysis of the P-F bond (in the case of DFP), which destabilizes the molecule and facilitates further oxidation. researchgate.net

The table below summarizes findings from a photocatalytic degradation study of DFP.

| Reactant | Catalyst | Key Intermediate Products | Source |

|---|---|---|---|

| Diisopropyl fluorophosphate (DFP) | Rutile TiO₂ Nanoparticles | Surface-bound formate-carboxylate-carbonate (R-COO⁻), phosphate (R-POO⁻) species, acetone, formate, bicarbonate | researchgate.net |

Reductive Pathways: Reductive transformations are another possible degradation route, though less commonly detailed for this compound itself compared to other organophosphates. In broader organic chemistry, phosphate groups can be subject to reduction. For example, diethyl aryl phosphates, formed via the Atherton–Todd reaction, can be reduced to their corresponding aromatic hydrocarbons using reagents like a lithium di-tert-butylbiphenylide radical anion. beilstein-journals.org This suggests that under specific chemical conditions, the phosphate ester moiety can be cleaved via reduction.

In the context of environmental degradation, reductive pathways are often observed for other classes of contaminants, such as the reductive dechlorination of certain pesticides. oup.com For organophosphorus compounds, reductive processes could potentially involve the cleavage of the P-O-C ester bonds, although this is less characterized than hydrolytic or oxidative cleavage. The study of reductive transformations of various aromatic compounds using nickel-based catalysts shows that C-O, C-N, and C-S bonds can be broken under hydrogen transfer conditions, indicating the potential for similar reductive cleavage in complex molecules. mdpi.com

Influence of Environmental Matrices on Degradation Kinetics

The rate and mechanism of this compound degradation are profoundly influenced by the environmental matrix in which it is present. Factors such as the type of surface, soil composition, and aqueous conditions (like pH) play a determinative role in the compound's persistence.

Influence of Solid Surfaces: The nature of a surface can dramatically alter the fate of an organophosphate. Studies on the nerve agent VX, which shares structural similarities with this compound, reveal significant differences in persistence across various urban materials. acs.org On inert surfaces like smooth tiles, the agent evaporates relatively quickly with little degradation. acs.org In contrast, porous and chemically active surfaces lead to vastly different outcomes. Bitumen-containing surfaces, such as asphalt, tend to absorb and conserve the agent, leading to slow, prolonged release. acs.org Concrete, owing to its basicity and multiple catalytic sites, actively promotes the degradation of the agent. acs.org

| Matrix | Observed Effect on VX (Analogous Compound) | Implication for Persistence | Source |

|---|---|---|---|

| Smooth Tiles (Inert) | Fast release via volatilization, almost complete mass balance. | Low persistence on the surface. | acs.org |

| Asphalt/Bitumen | Conserves the agent, leading to slow, long-term release. | High persistence, acting as a reservoir. | acs.org |

| Concrete | Fast decay of the agent due to active degradation. | Low persistence due to chemical decomposition. | acs.org |

Influence of Soil and Water: In soil, degradation is complex, involving both abiotic and biotic pathways. The binding capacity of soil for organophosphates can limit their availability for microbial degradation. uni-konstanz.deuni-konstanz.de Soil pH has also been identified as a critical factor, influencing the rate of degradation by affecting the uptake and enzymatic activity of soil microorganisms. oup.com

In aqueous environments, pH is a dominant factor controlling degradation kinetics. A study on the ultrasonic degradation of diisopropyl methylphosphonate (DIMP) found that the degradation rate was highly dependent on the pH of the solution. ichem.md The degradation followed first-order kinetics, with the optimal environment for decomposition found in basic solutions where the ionic form of the molecule predominates. ichem.md For example, at an initial concentration of 7 mg/L, a degradation rate of up to 98% was achieved in 45 minutes at pH 10, whereas the rate was significantly lower at higher concentrations and different pH values. ichem.md

Humidity also affects degradation kinetics, particularly in photocatalysis. The photocatalytic degradation of DFP on TiO₂ surfaces was found to be faster in wet conditions compared to dry conditions. researchgate.net The presence of water molecules can facilitate hydrolysis and prevent the formation of strongly bonded surface compounds that might otherwise inhibit the reaction. researchgate.net

| Compound | Condition | Initial Photodegradation Rate (s⁻¹) | Source |

|---|---|---|---|

| Diisopropyl fluorophosphate (DFP) | Dry Synthetic Air | 5.9 × 10⁻⁴ | researchgate.net |

| Wet Synthetic Air (2-3 ML water coverage) | 8.1 × 10⁻⁴ | researchgate.net |

Coordination Chemistry and Supramolecular Interactions of Diisopropyl Phosphate

Complexation with Metal Ions and Coordination Modes

The phosphate (B84403) group of diisopropyl phosphate provides a versatile binding site for metal ions, leading to the formation of a wide array of coordination compounds. The nature of these compounds is influenced by the metal ion, the solvent system, and the presence of other ligands.

Mononuclear and Polynuclear Coordination Compounds

This compound and its derivatives can form both mononuclear and polynuclear coordination complexes. In mononuclear complexes, a single metal center is coordinated by one or more this compound ligands. For instance, a mononuclear manganese(II) complex has been synthesized where the manganese ion is coordinated to a bis(2,6-diisopropylphenyl) phosphate ligand and five methanol (B129727) molecules, resulting in a nearly unperturbed octahedral geometry. iucr.orgiucr.org In this complex, the diarylphosphate ligand exhibits a terminal coordination mode through one of its oxygen atoms. iucr.orgiucr.org Similarly, mononuclear tris[bis(2,6-diisopropylphenyl) phosphato-κO]pentakis(methanol-κO)lanthanide methanol monosolvates of lanthanum, cerium, and neodymium have been synthesized, where all three bis(2,6-diisopropylphenyl) phosphate ligands display a κO-monodentate coordination mode. nih.gov

Polynuclear complexes, containing multiple metal centers bridged by this compound ligands, are also prevalent. The formation of these structures is often driven by the ability of the phosphate group to bridge between two or more metal ions. For example, dinuclear copper(I) complexes have been prepared where the nuclearity is determined by the coordination behavior of the thioether arm of the co-ligands. researchgate.net The deprotonation of the amine group in dipicolylamine (DPA) and its derivatives can also facilitate the formation of both mononuclear and polynuclear species. sjp.ac.lk

| Complex Type | Metal Ion(s) | Ancillary Ligands | Key Structural Feature | Reference(s) |

| Mononuclear | Mn(II) | Methanol | Octahedral geometry with terminal phosphate coordination | iucr.orgiucr.org |

| Mononuclear | La(III), Ce(III), Nd(III) | Methanol | κO-monodentate coordination of phosphate ligands | nih.gov |

| Dinuclear | Cu(I) | Thioether-containing ligands | Bridging ligands determining nuclearity | researchgate.net |

| Mononuclear/Polynuclear | Various | Dipicolylamine (DPA) | Amine deprotonation influences nuclearity | sjp.ac.lk |

Ligand Exchange and Adduct Formation

Ligand exchange reactions involving this compound can occur, where DIPP or its derivatives replace other ligands in a metal's coordination sphere. This process is fundamental in the synthesis of new coordination compounds. Adduct formation, where DIPP adds to a metal complex without displacing other ligands, is also a common phenomenon. For example, the reaction of diisopropylmethyl phosphonate (B1237965) with transition metal salts leads to the formation of chemisorbed complexes. acs.org

The formation of adducts can be influenced by the solvent. In one study, the reaction of zinc acetate (B1210297) with 2,6-diisopropylphenyl phosphate in the presence of pyridine-4-carboxaldehyde in methanol resulted in a tetrameric zinc phosphate cluster with stabilized hemiacetal moieties. nih.gov Changing the solvent to acetonitrile (B52724) led to the formation of a different complex where the aldehyde form was retained. nih.gov This demonstrates the role of the solvent and supramolecular interactions in directing the outcome of the reaction. nih.gov

Host-Guest Chemistry with Macrocyclic and Cage Systems

The interactions of this compound extend into the realm of supramolecular chemistry, where it can act as a guest molecule, binding within the cavities of macrocyclic or cage-like host molecules. These interactions can lead to the stabilization of the guest and modulation of its reactivity.

Encapsulation and Stabilization within Coordination Cages

Coordination cages, which are large, discrete molecular assemblies with internal cavities, can encapsulate smaller molecules like this compound and its derivatives. acs.org The host-guest chemistry of O,O'-diisopropyl fluorophosphate (B79755) (DFP), a simulant for G-series nerve agents, has been investigated with octanuclear cubic coordination cages. rsc.orgrsc.orgchemrxiv.orgresearchgate.net

Interestingly, instead of catalyzing the hydrolysis of DFP, some of these cages were found to protect it from hydrolysis, thereby increasing its lifetime in aqueous solution. rsc.orgrsc.orgchemrxiv.orgresearchgate.net Crystallographic analysis revealed that DFP binds to the windows of the cage surface rather than being fully encapsulated within the internal cavity. rsc.orgrsc.orgchemrxiv.orgresearchgate.net The phosphorus-fluorine bond is directed into the cavity, shielding it from the external environment and thus inhibiting hydrolysis. rsc.orgrsc.orgchemrxiv.orgresearchgate.net This protective encapsulation has potential applications in the preservation of forensic samples. rsc.orgrsc.orgchemrxiv.org

| Host System | Guest Molecule | Key Observation | Potential Application | Reference(s) |

| Octanuclear cubic coordination cages | O,O'-diisopropyl fluorophosphate (DFP) | Inhibition of DFP hydrolysis | Forensic sample preservation | rsc.orgrsc.orgchemrxiv.orgresearchgate.net |

| Octanuclear cubic coordination cages | Sarin (B92409) (GB) | Reduced rate of hydrolysis | Forensic sample preservation | rsc.orgrsc.orgchemrxiv.org |

Modulation of Chemical Reactivity via Supramolecular Assembly

Supramolecular assembly can significantly influence the chemical reactivity of encapsulated guest molecules. The encapsulation of a guest within a host's cavity creates a unique microenvironment that can alter reaction pathways and rates. For this compound and its analogues, encapsulation within a coordination cage can protect reactive bonds from hydrolysis, as discussed previously. rsc.orgrsc.orgchemrxiv.org

Furthermore, the reactivity of species can be modulated by controlling their assembly state. Nature utilizes the dynamic building of complex enzyme structures to regulate activity. nih.gov In a similar vein, the catalytic activity of systems can be modulated by their assembly status, offering a pathway for controlling chemical reactions. nih.gov While direct examples involving this compound are still emerging, the principles of supramolecular catalysis suggest that its reactivity could be finely tuned through encapsulation. For instance, the accumulation of counter-ions around a cationic cage can create a high local pH, which has been shown to catalyze the hydrolysis of phosphotriester guests, even when they are not bound inside the cavity. acs.org

Self-Assembly and Supramolecular Architectures Involving this compound

This compound and its derivatives can participate in self-assembly processes, leading to the formation of well-defined supramolecular architectures. These assemblies are held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The simultaneous presence of phosphate ester groups, with their P-OH and P=O functionalities, and other functional groups on the aryl substituent allows for the formation of intricate hydrogen-bonded networks. researchgate.net

For example, 2,6-diisopropyl-4-aminophenylphosphate has been shown to exist in five different pseudo-polymorphic structures, many of which are interconvertible through single-crystal-to-single-crystal transformations. rsc.org These structures exhibit interesting supramolecular aggregation primarily aided by hydrogen-bond networks. researchgate.netrsc.org The interaction of this aminodiisopropylphenyl phosphate with other molecules like triflic acid and 1,10-phenanthroline (B135089) leads to the formation of salts with 3D supramolecular hydrogen-bonded networks. rsc.org

The self-assembly process can be influenced by the nature of the counter-ions present. Studies on anionic phosphate monoesters have shown that varying the cation can modulate the supramolecular structure, leading to the formation of different hydrogen-bonded motifs, such as eight-membered P₂O₄H₂ rings. acs.org These findings highlight the rich supramolecular chemistry of this compound derivatives and their potential for creating functional materials based on self-assembly. nih.govfrontiersin.org

Environmental Transformation and Remediation Research Pertaining to Diisopropyl Phosphate

Abiotic Degradation Processes in Environmental Compartments

The environmental fate of diisopropyl phosphate (B84403) is significantly influenced by non-biological degradation processes. These abiotic transformations, primarily hydrolysis and photodegradation, play a crucial role in the compound's persistence and transformation in various environmental settings.

Hydrolysis in Aquatic Systems

Hydrolysis is a primary abiotic pathway for the degradation of diisopropyl phosphate in aquatic environments. This process involves the cleavage of the P-F bond, leading to the formation of this compound (DIPP) and hydrofluoric acid. researchgate.net The rate of this reaction is influenced by several factors, most notably pH.

The hydrolysis of this compound is accelerated under alkaline conditions. A study on the hydrolysis of various organophosphate triesters demonstrated that while many were stable at pH 7 and 9, significant degradation occurred as the pH increased to 11. researchgate.net The hydrolysis reaction in neutral and acidic aqueous solutions can be autocatalytic, catalyzed by the hydrogen ions produced during the reaction. nih.gov An initial hydrolysis rate of 0.6% per hour has been observed, which was independent of the initial concentration of this compound. nih.gov

The presence of certain metal ions can also catalyze the hydrolysis of this compound. Cupric (Cu(II)) ions, in particular, have been shown to be extremely effective catalysts for this reaction. nih.govscilit.com Other transition metal complexes with ligands like dipicolylamine have also been investigated for their catalytic activity, with Cu(II) complexes showing the fastest reaction kinetics. scilit.com This suggests that the composition of natural waters, including the presence of dissolved metals, can impact the hydrolysis rate. nih.gov

The half-life of this compound due to hydrolysis is temperature-dependent. For instance, at 37°C and pH 7, a hydrolysis half-life of 16.7 hours has been reported. However, storing this compound in glass containers can inadvertently accelerate degradation. The hydrofluoric acid generated from hydrolysis can react with the silica (B1680970) in the glass, producing water and further promoting an autocatalytic hydrolysis cycle. researchgate.net

Table 1: Factors Influencing the Hydrolysis of this compound

| Factor | Effect on Hydrolysis Rate | Reference |

|---|---|---|

| pH | Increased rate in alkaline conditions; autocatalytic in acidic/neutral solutions. | nih.gov |

| Metal Ions | Catalyzed by cupric (Cu(II)) ions and other transition metal complexes. | nih.govscilit.com |

| Temperature | Rate increases with temperature. | |

| Storage Container | Glass can accelerate degradation due to reaction with hydrofluoric acid. | researchgate.net |

Photodegradation on Surfaces and in the Atmosphere

Photodegradation, the breakdown of compounds by light, is another significant abiotic process affecting this compound. In the atmosphere, the primary mechanism of degradation is the reaction with photochemically-produced hydroxyl radicals (•OH). The estimated rate constant for the vapor-phase reaction of this compound with these radicals is 8.0 x 10⁻¹¹ cm³/molecule-sec at 25°C. nih.gov This corresponds to an atmospheric half-life of approximately 5 hours, assuming an atmospheric concentration of 5 x 10⁵ hydroxyl radicals per cubic centimeter. nih.gov

On surfaces, photodegradation can be facilitated by photocatalysts like titanium dioxide (TiO₂). The adsorption and subsequent photocatalytic degradation of this compound on rutile TiO₂ nanoparticles have been studied using simulated solar light. researchgate.net The initial solar light-induced photodegradation rate for this compound was found to be 5.9 x 10⁻⁴ s⁻¹ in dry conditions and 8.1 x 10⁻⁴ s⁻¹ in wet conditions. researchgate.net The presence of water on the TiO₂ surface can influence the degradation process. The fluorine atom in this compound is easily hydrolyzed and dissociates upon interaction with hydroxyl groups on the TiO₂ surface, leading to destabilization of the molecule. researchgate.net

The main intermediate products of this surface photodegradation are surface-bound formate-carboxylate-carbonate and phosphate species. researchgate.net While photolysis is generally considered more important for phosphorus-containing compounds compared to their carbon counterparts, specific data on its effectiveness for atmospheric removal of this compound is limited. nist.gov

Biotic Transformation Pathways and Microbial Degradation

The breakdown of this compound by living organisms, particularly microorganisms, represents a crucial set of pathways for its environmental remediation.

Enzymatic Biotransformation by Microorganisms

A variety of microorganisms have demonstrated the ability to degrade organophosphorus compounds, including this compound. researchgate.netnih.gov The primary mechanism for this biotic degradation is enzymatic hydrolysis. oup.comebrary.net Enzymes known as phosphotriesterases (PTEs) or organophosphorus hydrolases (OPH) play a key role in this process. nih.govbiotechrep.ir These enzymes catalyze the hydrolysis of the P-F bond in this compound, a detoxification step that significantly reduces the compound's toxicity. oup.com

Several bacterial strains have been identified that can detoxify this compound. For instance, Pseudomonas diminuta possesses a phosphotriesterase that effectively hydrolyzes this compound to diisopropylphosphate (B96067) and fluoride (B91410). The gene encoding this enzyme, opd (organophosphate-degrading), has been cloned and expressed in other bacteria like Escherichia coli, conferring them the ability to degrade organophosphates. nih.gov Studies have shown that some gram-negative bacterial isolates, particularly those with known parathion (B1678463) hydrolase activity, exhibit high levels of this compound degradation activity. nih.gov

Enzymes capable of hydrolyzing this compound are also referred to as diisopropyl-fluorophosphatases (DFPases). wikipedia.org These enzymes have been found in various organisms, including squid (Loligo vulgaris) and bacteria from the genus Alteromonas. biotechrep.ir The activity of these enzymes can be influenced by factors such as the presence of metal ions. The rate of hydrolysis can be significantly enhanced through protein engineering. Site-directed mutagenesis of the phosphotriesterase from Pseudomonas diminuta has led to mutant enzymes with substantially increased activity towards this compound. nih.gov

Wild-type Escherichia coli K-12 can hydrolyze this compound to this compound and hydrofluoric acid, although its ability to utilize the breakdown products as a sole phosphorus source is limited. nih.gov However, mutant strains have been isolated that show enhanced utilization of these compounds. nih.gov

Table 2: Examples of Microorganisms and Enzymes Involved in this compound Biotransformation

| Microorganism/Enzyme | Key Findings | Reference |

|---|---|---|

| Pseudomonas diminuta | Produces a phosphotriesterase that hydrolyzes this compound. | |

| Escherichia coli (wild-type and mutants) | Can hydrolyze this compound; mutants show enhanced utilization of degradation products. | nih.gov |

| Gram-negative bacteria (various isolates) | Strains with parathion hydrolase activity show high this compound degradation rates. | nih.gov |

| Diisopropyl-fluorophosphatases (DFPases) | Found in organisms like Loligo vulgaris and Alteromonas sp.; catalyze the hydrolysis of the P-F bond. | biotechrep.ir |

Identification of Microbial Degradation Products

The primary and initial product of the microbial degradation of this compound is this compound (DIPP). researchgate.netnih.gov This is formed through the enzymatic hydrolysis of the phosphorus-fluorine (P-F) bond, which also releases a fluoride ion.

Further metabolism of this compound by microorganisms can occur, although this has been less extensively studied. d-nb.info The general postulated pathway involves the subsequent hydrolysis of the ester bonds, leading to the formation of a monoester and eventually inorganic phosphate. oup.comoup.com This complete breakdown, or mineralization, allows the microorganism to utilize the phosphorus from the original compound for its growth. nih.govnih.gov

For example, while wild-type E. coli can hydrolyze this compound to DIPP, it struggles to use DIPP as a sole phosphorus source. nih.gov However, specific mutants can efficiently utilize both this compound and DIPP, indicating the presence of pathways to further break down DIPP and assimilate the phosphate. nih.gov The genes phnE and glpT, involved in phosphonate (B1237965) and glycerol-3-phosphate transport respectively, have been implicated in the enhanced utilization of DIPP in these mutants. nih.gov

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). While specific research on the application of AOPs to this compound is not extensively detailed in the provided search results, the principles of AOPs can be applied to its degradation.

Photocatalytic oxidation, a type of AOP, has been shown to be effective for the degradation of this compound on TiO₂ surfaces. researchgate.net This process, as described in section 7.1.2, involves the generation of reactive oxygen species, including hydroxyl radicals, upon illumination of the photocatalyst, which then attack and degrade the this compound molecule.

Other common AOPs that could potentially be applied for the remediation of this compound include:

Given that the degradation of other organophosphorus compounds, such as diisopropyl methylphosphonate (B1257008) (DIMP), has been studied using methods like rapid laser heating that involve high temperatures and oxidative destruction, it is plausible that AOPs would be effective for this compound as well. uchicago.edu The degradation of organophosphorus compounds often proceeds through the cleavage of phosphate ester bonds, a reaction that can be initiated by the highly reactive hydroxyl radicals generated during AOPs. mdpi.com

Sorption and Transport Phenomena in Environmental Media

The environmental mobility, persistence, and ultimate fate of this compound (DIP) are critically governed by its interaction with soil, sediment, and water. Sorption and transport phenomena dictate whether the compound remains localized or migrates, potentially contaminating groundwater and other environmental compartments.

Sorption, the process by which a chemical binds to solid particles like soil or sediment, is a key factor in determining its mobility. ecetoc.org For organophosphorus compounds, sorption is influenced by the chemical's properties and the characteristics of the environmental media. osti.gov The soil-water partition coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc) are standard metrics used to predict this behavior. ecetoc.orgepa.govchemsafetypro.com A high Koc or Kd value indicates strong binding to soil and low mobility, whereas a low value suggests the chemical is more likely to remain in the water phase and be transported through the soil profile. chemsafetypro.comdiva-portal.org

While specific, experimentally-derived sorption coefficients for this compound are not extensively documented in publicly available literature, its behavior can be inferred from related organophosphorus compounds and general soil chemistry principles. For instance, the mobility of its precursor, diisopropyl fluorophosphate (B79755) (DFP), has been estimated. Based on its chemical structure, DFP is predicted to have a low organic carbon-water (B12546825) partition coefficient (Koc), suggesting it has very high mobility in soil. Since this compound is a hydrolysis product of DFP, it is also expected to exhibit significant mobility in the environment.

The transport of a related compound, diisopropyl methylphosphonate (DIMP), has been studied in the context of contamination at the Rocky Mountain Arsenal. osti.gov Studies there revealed that DIMP can persist in the environment and be transported by groundwater, highlighting the potential for long-range migration of similar small, water-soluble organophosphates. osti.gov The movement of phosphorus compounds in groundwater is influenced by the flow of water from precipitation or irrigation, which can carry them through the unsaturated zone into the aquifer. researchgate.netusgs.gov

Table 1: Estimated Sorption Characteristics and Mobility Potential of this compound

| Parameter | Estimated Value/Classification | Implication for Environmental Transport |

|---|---|---|

| Organic Carbon-Water Partition Coefficient (Koc) | Low (Inferred from precursor compounds) | Indicates weak sorption to soil organic carbon, suggesting high potential for leaching and transport with water. |

| Mobility in Soil | High to Very High | The compound is not likely to be strongly retained in the upper soil layers and can readily migrate towards groundwater. |

| Water Solubility | Low to Moderate (as an organophosphate ester) | Sufficiently soluble to be transported in aqueous systems, including surface runoff and groundwater plumes. fishersci.com |

Several factors within the environmental matrix itself significantly influence how this compound is sorbed and transported. mdpi.comresearchgate.net The mineralogical composition of the soil, particularly the content of clays (B1170129) and metal oxides, plays a crucial role. mdpi.comresearchgate.net Iron and aluminum oxides, common in many soils, have surfaces that can strongly adsorb phosphate compounds, primarily through inner-sphere complexation. mdpi.com Soil pH is another critical factor; the adsorption of phosphates onto metal oxides is generally more favorable under acidic to neutral conditions. mdpi.com In alkaline soils, the presence of calcium can lead to precipitation reactions, which also serve to immobilize phosphate compounds. mdpi.com

Table 2: Key Environmental Factors Influencing Sorption and Transport of this compound

| Environmental Factor | Influence on Sorption and Transport |

|---|---|

| Soil Organic Carbon (SOC) | Organophosphates can partition into soil organic matter. However, for small, relatively polar molecules, this interaction may be weak, leading to higher mobility. chemsafetypro.com |

| Clay and Mineral Content | Soils rich in clays and metal oxides (e.g., iron and aluminum oxides) offer more surface sites for phosphate adsorption, which can decrease mobility. mdpi.comresearchgate.net |

| Soil pH | Adsorption is generally stronger in acidic to neutral soils. mdpi.com The chemical form of the phosphate group and the surface charge of soil minerals are pH-dependent. mdpi.comresearchgate.net |

| Presence of Water | Water acts as the primary medium for transport (leaching, runoff). usgs.gov High water flow can lead to increased mobility and transport to groundwater. researchgate.netmdpi.com |

| Co-existing Ions | Other anions, particularly other forms of phosphate, can compete for the same binding sites on soil particles, potentially increasing the mobility of this compound. epa.gov |

Biochemical and Enzymatic Studies Involving Diisopropyl Phosphate

Enzyme-Substrate Interactions and Mechanism of Catalysis

The study of how enzymes interact with their substrates provides crucial insights into their catalytic mechanisms. In the context of diisopropyl phosphate (B84403), this involves understanding how enzymes like phosphotriesterases and diisopropyl fluorophosphatases bind to diisopropyl fluorophosphate (B79755) (DFP) and facilitate its conversion to DIP.

Investigations with Phosphotriesterases (PTE) and Diisopropyl Fluorophosphatases (DFPase)

Phosphotriesterases (PTEs) and diisopropyl fluorophosphatases (DFPases) are two families of enzymes extensively studied for their ability to hydrolyze organophosphorus compounds, including DFP. researchgate.net PTE, originally isolated from Pseudomonas diminuta, exhibits broad substrate specificity, hydrolyzing a variety of organophosphate insecticides and nerve agents. nih.govnih.gov While PTE can hydrolyze the phosphorus-fluorine bond in DFP, its efficiency with this substrate is lower compared to others like paraoxon (B1678428). nih.gov

DFPase, particularly the enzyme from the squid Loligo vulgaris, demonstrates a more specific and efficient catalysis of the hydrolysis of DFP and G-type nerve agents. mdpi.comresearchgate.net The reaction catalyzed by DFPase yields diisopropyl phosphate and a fluoride (B91410) ion. wikipedia.orgcreative-enzymes.comqmul.ac.uk Structural and mechanistic studies reveal that both PTE and DFPase are metalloenzymes, typically containing zinc or calcium ions in their active sites, which are crucial for their catalytic activity. ebi.ac.ukbiotechrep.irmdpi.com

The catalytic mechanism of DFPase from Loligo vulgaris has been a subject of significant research. biotechrep.iracs.org One proposed mechanism involves the direct nucleophilic attack of an aspartate residue (Asp229) on the phosphorus atom of DFP. ebi.ac.ukbiotechrep.iracs.org This attack leads to the formation of a pentavalent intermediate. The subsequent cleavage of the P-F bond results in a tetrahedral phosphoenzyme intermediate, which is then hydrolyzed by a water molecule to release this compound. biotechrep.iracs.org Isotopic labeling studies support the formation of this phosphoenzyme intermediate. nih.govresearchgate.net

Active Site Characterization and Mutagenesis Studies

The active sites of both PTE and DFPase have been extensively characterized through X-ray crystallography and mutagenesis studies. The active site of PTE features a binuclear metal center and distinct pockets that accommodate the different substituent groups of the organophosphate substrate. nih.gov Mutagenesis studies on PTE have focused on altering residues within these pockets to enhance its activity towards specific substrates like DFP. For instance, replacing residues like Trp131, Phe132, and Phe306, which are near the leaving group of the substrate, with amino acids capable of donating a proton has been shown to significantly increase the rate of DFP hydrolysis. nih.gov

In DFPase, the active site contains a catalytic calcium ion coordinated by several amino acid residues, including Glu21, Asn120, Asn175, and Asp229. biotechrep.irnih.gov Mutating these coordinating residues generally leads to a significant loss of enzymatic activity. nih.gov However, targeted mutations have been successfully employed to alter the enzyme's stereoselectivity. Wild-type DFPase preferentially hydrolyzes the less toxic stereoisomers of chiral nerve agents. rcsb.orgnih.gov Rational design and enzyme engineering have produced quadruple mutants of DFPase with reversed enantioselectivity, leading to enhanced detoxification of the more toxic isomers. rcsb.orgnih.gov These studies highlight the potential to engineer these enzymes for improved bioremediation applications.

Enzymatic Hydrolysis Kinetics and Efficiency

The efficiency of an enzyme in converting a substrate to a product is quantified by its kinetic parameters. For the hydrolysis of DFP to this compound, these parameters provide a measure of how rapidly and effectively enzymes like PTE and DFPase perform this detoxification reaction.

Turnover Rates and Michaelis-Menten Kinetics

The hydrolysis of DFP by both PTE and DFPase follows Michaelis-Menten kinetics. nih.gov The Michaelis constant (K_m) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (V_max), and the turnover number (k_cat) represents the number of substrate molecules converted to product per enzyme molecule per unit time.

For the phosphotriesterase from Pseudomonas diminuta, the K_m for DFP hydrolysis at pH 7.0 was determined to be 0.12 mM, with a V_max that is 3.6% of the maximal rate observed for paraoxon hydrolysis under the same conditions. In contrast, wild-type DFPase exhibits a much higher catalytic efficiency for DFP, with a k_cat/K_m value of approximately 1.3 x 10^6 M⁻¹s⁻¹. nih.gov

Site-directed mutagenesis has been shown to dramatically alter these kinetic parameters. In studies on PTE, certain mutants showed a substantial increase in the V_max for DFP hydrolysis. nih.gov For example, the double mutant F132H/F306H exhibited a V_max of 3100 s⁻¹, a significant enhancement over the wild-type enzyme. nih.gov

| Enzyme | K_m (mM) | V_max (s⁻¹) | Relative V_max (%) |

|---|---|---|---|

| Wild Type PTE | 0.12 | - | 3.6 (compared to paraoxon) |

| F132H/F306H Mutant PTE | - | 3100 | - |

Factors Influencing Enzymatic Activity

Several factors can influence the rate of enzymatic hydrolysis of DFP, including pH, the presence of metal ions, and the specific amino acid residues in the active site. mdpi.comresearchgate.net Both PTE and DFPase are metalloenzymes, and their activity is dependent on divalent cations. mdpi.comexpasy.org PTE activity is optimal with zinc or cobalt ions, while DFPase requires calcium for its function. biotechrep.irmdpi.com Chelating agents that sequester these metal ions act as inhibitors. wikipedia.orgcreative-enzymes.com

The pH of the environment also plays a critical role. The catalytic activity of PTE is dependent on the ionization state of a single group within the active site, with activity being lost at lower pH due to protonation. researchgate.net For DFPase, mutagenesis studies have underscored the importance of specific residues. Alterations to the calcium-coordinating residues, such as those at positions 21, 120, 175, and 229, generally result in inactive or significantly impaired enzymes, highlighting their critical role in maintaining the structural integrity and catalytic function of the active site. nih.gov Furthermore, the degree of enzymatic hydrolysis can also be influenced by the rate of substrate penetration into the biological matrix, as seen in studies with human skin. nih.gov

Role as a Ligand in Protein-Ligand Interactions

Beyond being a product of enzymatic reactions, this compound itself can act as a ligand, binding to proteins and influencing their structure and function. This is particularly relevant in the context of the enzymes that produce it.

Furthermore, this compound and its precursor, DFP, have been used as tools to probe the active sites of various enzymes, not just phosphotriesterases. wikipedia.orgnih.gov DFP is a well-known inhibitor of serine proteases and acetylcholinesterase, where it forms a stable covalent adduct with a serine residue in the active site. wikipedia.org The resulting diisopropylphosphoryl-enzyme complex effectively inactivates the enzyme. While this compound itself does not form this covalent bond, its structural similarity allows it to interact non-covalently with the active sites of these and other proteins.

Bioscavenger Research for Organophosphorus Compound Detoxification

Research into bioscavengers for detoxifying organophosphorus (OP) compounds, such as this compound and its analogs, has explored various enzymatic and protein-based strategies. These approaches aim to neutralize OP agents in the bloodstream before they can reach their physiological targets, primarily acetylcholinesterase (AChE). Bioscavengers are broadly classified as either catalytic, where one enzyme molecule can hydrolyze multiple OP molecules, or stoichiometric, where the scavenger binds irreversibly to the OP on a one-to-one basis. nih.govusgovcloudapi.net Diisopropyl fluorophosphate (DFP), a close structural analog of this compound, is frequently used as a surrogate for more toxic nerve agents like sarin (B92409) and soman (B1219632) in these biochemical studies due to its similar mechanism of action. researchgate.net

Catalytic Bioscavengers: Phosphotriesterases (PTEs)

A significant focus of bioscavenger research has been on phosphotriesterases (PTEs), enzymes capable of hydrolyzing the P-F or P-O bonds characteristic of many nerve agents and pesticides.

Diisopropyl-fluorophosphatase (DFPase) from Loligo vulgaris

An extensively studied PTE is Diisopropyl-fluorophosphatase (DFPase), originally isolated from the squid Loligo vulgaris. biotechrep.irbiotechrep.ir This enzyme is a robust biocatalyst capable of hydrolyzing a range of OP compounds, including DFP and G-type nerve agents. biotechrep.ir One of the key advantages of squid-type DFPase is its high stability under various pH and temperature conditions. biotechrep.ir Native DFPase demonstrates a half-life of 3 days at 50°C and 290 days at 6°C. biotechrep.ir

| Substrate | Relative Catalytic Efficiency Compared to DFP |

|---|---|

| Diisopropyl fluorophosphate (DFP) | 100% |

| Sarin (GB) | ~33% |

| Soman (GD) | ~33% |

| Cyclosarin (GF) | ~33% |

| Tabun (GA) | ~10% |